1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (predicted for CDCl₃):
- Imidazole protons: The methyl group at C2 appears as a singlet at δ 2.50–2.60 ppm. The C4 and C5 protons on the imidazole ring resonate as singlets between δ 7.20–7.40 ppm due to deshielding by the sulfonyl group.
- Aromatic protons: The 3-bromo-5-(trifluoromethyl)phenyl group shows two distinct signals:
¹³C NMR :
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (cm⁻¹):
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2S/c1-7-16-2-3-17(7)20(18,19)10-5-8(11(13,14)15)4-9(12)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPURGJBDJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650521 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-57-4 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Synthesis from 3-Bromo-5-(trifluoromethyl)phenylamine
-
- 3-Bromo-5-(trifluoromethyl)phenylamine
- 2-Methyl-1H-imidazole
- Sulfonating agent (e.g., chlorosulfonic acid)
-
- Dissolve 3-bromo-5-(trifluoromethyl)phenylamine in an appropriate solvent (e.g., dichloromethane).
- Gradually add chlorosulfonic acid while maintaining the temperature below 10°C to prevent decomposition.
- After the addition, allow the mixture to stir at room temperature for several hours.
- Add 2-methyl-1H-imidazole to the reaction mixture and heat to reflux for a specified duration.
- Quench the reaction with water, extract the organic layer, and purify through recrystallization.
Method B: Microwave-Assisted Synthesis
-
- 3-Bromo-5-(trifluoromethyl)phenylsulfonyl chloride
- 2-Methyl-1H-imidazole
-
- Combine the sulfonyl chloride with 2-methyl-1H-imidazole in a microwave reactor.
- Optimize the reaction time and temperature using microwave irradiation to enhance yield and minimize side reactions.
- After completion, cool the mixture, filter, and purify the product through column chromatography.
Method C: Sequential Reaction Approach
-
- 3-Bromo-5-(trifluoromethyl)benzene
- Sodium hydride
- Methyl imidazole
-
- React 3-bromo-5-(trifluoromethyl)benzene with sodium hydride in a suitable solvent (e.g., N,N-dimethylformamide) to form an intermediate.
- Introduce methyl imidazole to the reaction mixture and heat under reflux conditions.
- Isolate the product through filtration and subsequent recrystallization from ethanol.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| A | 3-Bromo-5-(trifluoromethyl)phenylamine, 2-Methyl-1H-imidazole | Chlorosulfonic acid | Reflux | Moderate |
| B | 3-Bromo-5-(trifluoromethyl)phenylsulfonyl chloride, 2-Methyl-1H-imidazole | None (microwave) | Microwave irradiation | High |
| C | 3-Bromo-5-(trifluoromethyl)benzene, Sodium hydride, Methyl imidazole | Sodium hydride | Reflux | Variable |
Each method presents unique advantages and challenges:
Method A is straightforward but may require careful handling of reactive intermediates.
Method B , utilizing microwave technology, offers rapid synthesis with potentially higher yields due to controlled heating.
Method C allows for flexibility in reagent selection but may result in variable yields depending on reaction conditions.
The preparation of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole can be achieved through various methods that leverage different starting materials and conditions. The choice of method may depend on factors such as availability of reagents, desired yield, and purity requirements.
Chemical Reactions Analysis
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Imidazole Derivatives
Compounds with halogen substituents on aromatic or heterocyclic rings are common in medicinal chemistry due to their enhanced binding affinity and metabolic stability.
- Structural Insights : The target compound’s bromo and trifluoromethyl groups enhance hydrophobicity and electronic effects compared to Sb23, which features chloro and phenyl groups. Sb23 demonstrated potent EGFR inhibition, suggesting halogen positioning impacts target affinity .
- Synthetic Routes : Halogenated imidazoles are typically synthesized via cyclization of diamine intermediates with aldehydes or via electrophilic substitution (e.g., uses chlorosulfonation for sulfonyl group introduction) .
Sulfonyl-Containing Imidazoles
Sulfonyl groups improve metabolic stability and are prevalent in protease inhibitors and receptor antagonists.
- Functional Role : The target compound’s sulfonyl group may facilitate hydrogen bonding in biological targets, similar to Saprisartan, which uses sulfonamide for receptor binding .
- Synthetic Methods : Sulfonyl groups are introduced via chlorosulfonic acid reactions () or nucleophilic substitution () .
Trifluoromethyl-Modified Imidazoles
Trifluoromethyl groups enhance lipophilicity and bioavailability.
- Electron Effects : The trifluoromethyl group in the target compound deactivates the phenyl ring, directing electrophilic reactions meta to the sulfonyl group. This contrasts with dual CF₃-substituted compounds (), which show enhanced steric effects .
- Biological Relevance : CF₃ groups are associated with improved pharmacokinetics, as seen in antifungal and anticancer agents .
Biological Activity
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole, a compound with the molecular formula and a molecular weight of approximately 369.16 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The sulfonyl group plays a crucial role in the compound's reactivity and interaction with biological targets.
This compound interacts with specific enzymes and receptors, leading to inhibition or modulation of biological pathways. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic effects in conditions like arthritis.
- Protein Interaction : It may alter protein interactions, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications at the imidazole ring can enhance antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) against MRSA | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | TBD |
Anti-inflammatory Activity
The compound is also being explored for its anti-inflammatory properties. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting inflammatory mediators. In vitro studies showed that similar imidazole derivatives displayed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Antitumor Activity
Imidazole derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells. The structural features of this compound suggest potential efficacy against various cancer cell lines .
Case Studies
Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities. For instance:
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature : Maintain 0–5°C during sulfonyl chloride formation to minimize side reactions .
How can the purity and structural integrity of this compound be validated?
Q. Basic Analytical Techniques
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm (split due to bromo and trifluoromethyl groups). The imidazole methyl group appears as a singlet near δ 2.5 ppm .
- ¹³C NMR : The sulfonyl carbon resonates at δ ~115–120 ppm, while CF3 carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) .
- FTIR : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹. Imidazole C=N vibrations occur near 1610 cm⁻¹ .
- Elemental Analysis : Validate calculated vs. observed C, H, N, S, and Br percentages (e.g., ±0.3% deviation) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents (e.g., bromo vs. CF3 spatial orientation) .
What strategies enable regioselective functionalization of the imidazole ring?
Q. Advanced Methodological Approach
- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to modify the imidazole C4/C5 positions. Optimize conditions with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .
- Protecting Groups : Temporarily block the sulfonyl moiety with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the imidazole ring .
Key Challenge : Competing reactivity of the electron-withdrawing sulfonyl group may suppress imidazole nucleophilicity. Use bulky ligands (e.g., XPhos) to enhance selectivity .
How can computational docking predict the biological activity of this compound?
Q. Advanced Computational Workflow
- Target Selection : Prioritize receptors like TRPV1 or EGFR, where imidazole derivatives show affinity .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
- MD Simulations : Validate docking results with 100-ns molecular dynamics to assess binding stability (RMSD < 2.0 Å) .
Validation : Compare predicted IC₅₀ values (e.g., 4.6 nM for TRPV1 antagonists) with in vitro assays .
What are common side reactions during synthesis, and how are they mitigated?
Q. Basic Troubleshooting Guide
- Sulfonate Ester Formation : Occurs if residual water is present during sulfonylation. Use anhydrous solvents and molecular sieves .
- Imidazole Ring Oxidation : Minimize by conducting reactions under nitrogen and avoiding strong oxidizers.
- Byproduct Removal : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Yield Optimization :
- Stepwise Purification : Isolate intermediates (e.g., sulfonyl chloride) before coupling to improve final product purity (>95%) .
How can analogs be designed for structure-activity relationship (SAR) studies?
Q. Advanced SAR Strategy
- Substituent Variation :
- Electron-Withdrawing Groups : Replace bromo with Cl or NO₂ to modulate electronic effects .
- Steric Modifications : Introduce bulkier aryl groups (e.g., naphthyl) at the phenyl ring to probe steric tolerance .
- Biological Assays :
Q. Data-Driven Design :
- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
